molecular formula C19H15NO B15195958 5,5-Dimethylbenzo(c)acridin-6(5H)-one CAS No. 56969-65-4

5,5-Dimethylbenzo(c)acridin-6(5H)-one

Cat. No.: B15195958
CAS No.: 56969-65-4
M. Wt: 273.3 g/mol
InChI Key: QKMDFHQPAFYQRJ-UHFFFAOYSA-N
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Description

Overview of Acridinone (B8587238) Derivatives in Chemical Research

Acridinone and its parent compound, acridine (B1665455), represent a class of nitrogen-containing heterocyclic compounds that are a cornerstone of medicinal chemistry and materials science. rsc.org Historically, acridine derivatives were utilized as dyes and pigments in the 19th century, but their significance expanded dramatically with the discovery of their broad spectrum of biological activities. rsc.org In chemical research, these compounds are extensively investigated for their potential as therapeutic agents, demonstrating anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties. jocpr.comresearchgate.net

The primary mechanism behind the potent biological effects of many acridinone derivatives is their ability to intercalate with DNA. rsc.org The planar structure of the tricyclic ring system allows these molecules to insert themselves between the base pairs of the DNA double helix, disrupting cellular processes like replication and transcription. nih.gov This activity has led to the development of several clinically significant anticancer agents, such as Amsacrine, which functions by inhibiting the enzyme topoisomerase II. rsc.org

Beyond oncology, acridinone derivatives are investigated for treating neurodegenerative conditions like Alzheimer's disease and for their antiparasitic capabilities. researchgate.net The versatility of the acridinone scaffold allows for extensive chemical modification, enabling researchers to fine-tune its properties to enhance efficacy and selectivity for various biological targets. nih.gov This has resulted in a vast library of synthetic and naturally occurring acridinone analogues, including alkaloids like acronycine, which is isolated from the bark of the Australian scrub ash tree. rsc.org

Derivative/AnaloguePrimary Area of ResearchKey Mechanism/Application
Amsacrine (m-AMSA)AnticancerTopoisomerase II inhibitor, DNA intercalator. rsc.org
Triazoloacridone (C-1305)AnticancerEntered clinical studies for its antitumour activity. rsc.org
AcronycineAnticancer, AntiparasiticNaturally occurring alkaloid with antineoplastic properties. rsc.org
QuinacrineAntimalarial, AnticancerHistorically used as an antimalarial agent. rsc.org
EthacridineAntibacterialClinically used as a topical antiseptic. rsc.org

Structural Significance of the Benzo[c]acridinone Ring System

The benzo[c]acridinone ring system is a specific subclass of acridinones characterized by an additional benzene (B151609) ring fused to the 'c' face of the acridine core. This fusion creates a tetracyclic (four-ring) structure that extends the planar aromatic surface of the molecule compared to the parent tricyclic acridone (B373769). This expanded planarity is a critical structural feature that significantly influences the compound's chemical and biological properties. scielo.org.mx

The key structural attributes of the benzo[c]acridinone system include:

Extended Aromatic System: The additional benzene ring increases the surface area available for π-π stacking interactions, which is particularly important for its primary biological mechanism: DNA intercalation. scielo.org.mx A larger planar surface can lead to stronger binding affinity with DNA, potentially enhancing cytotoxic effects in cancer cells.

Increased Hydrophobicity: The fusion of another aromatic ring makes benzo[c]acridinones more hydrophobic (less soluble in water) than simpler acridines. rsc.org While this can present challenges for pharmaceutical formulation, it can also facilitate passage through cellular membranes to reach intracellular targets.

Versatile Scaffold for Substitution: The benzo[c]acridinone core provides multiple sites for chemical modification. Researchers can introduce various functional groups onto the rings to modulate properties such as solubility, target specificity, and potency. scielo.org.mx

The synthesis of these complex scaffolds has been a subject of extensive study, with researchers developing efficient methods like one-pot, multi-component reactions to construct the ring system. scielo.org.mx For example, a common approach involves the condensation of a naphthylamine, an aldehyde, and a cyclic 1,3-dicarbonyl compound. scielo.org.mx The inherent structural rigidity and planarity of the benzo[c]acridinone system make it a privileged scaffold in the design of new anticancer agents, including those that act as tubulin polymerization inhibitors, representing an alternative mechanism to DNA intercalation. nih.govresearchgate.net

Rationale for Academic Investigation of 5,5-Dimethylbenzo(c)acridin-6(5H)-one

The academic investigation into specific derivatives like this compound is driven by the principles of structure-activity relationship (SAR) studies in medicinal chemistry. By systematically modifying the core benzo[c]acridinone structure, researchers aim to understand how specific chemical changes affect biological activity and to develop compounds with superior therapeutic profiles.

The defining feature of this particular scaffold is the presence of two methyl groups at the 5-position (a gem-dimethyl group). This structural motif typically arises from the use of 5,5-dimethylcyclohexane-1,3-dione (B117516), commonly known as dimedone, as a key starting material in a multi-component synthesis reaction. scielo.org.mxresearchgate.net The rationale for investigating this specific structure includes:

Exploring Steric Effects: The two methyl groups are bulky and introduce significant steric hindrance. This can influence how the molecule interacts with its biological targets. For instance, the methyl groups might alter the angle of DNA intercalation or affect binding to an enzyme's active site, potentially leading to increased selectivity or potency.

Developing Novel Synthetic Methodologies: The synthesis of complex heterocyclic structures like benzo[c]acridinones is an active area of chemical research. Using readily available precursors like dimedone allows for the efficient construction of diverse molecular libraries. scielo.org.mx The development of clean and high-yield synthetic procedures for these compounds is a significant academic goal. scielo.org.mx

By synthesizing and evaluating compounds like this compound and its analogues, researchers can build a detailed understanding of the SAR for the benzo[c]acridinone class, paving the way for the rational design of new therapeutic agents. nih.govresearchgate.net

Historical Context of Acridinone Chemistry and Nomenclature

The history of acridinone chemistry is intrinsically linked to that of its parent heterocycle, acridine. Acridine was first isolated from the anthracene (B1667546) fraction of coal tar in 1870 by Carl Gräbe and Heinrich Caro. e-bookshelf.de The name "acridine" was chosen due to the compound's acrid odor and irritating effect on the skin. e-bookshelf.de The oxidized form, acridone, was subsequently characterized, with its existence being definitively proven by Karl Drechsler in 1914. wikipedia.org

The nomenclature and numbering of the acridine ring system have undergone several revisions. jocpr.com

In 1893, a numbering system based on the parent hydrocarbon, anthracene, was proposed by Gräbe.

In 1900, M.M. Richter introduced a different system in his "Lexikon der Kohlenstoff Verbindungen."

In 1937, Chemical Abstracts adopted a standardized system, which remains the basis for the nomenclature used today. jocpr.come-bookshelf.de

The parent compound, acridone, is systematically named acridin-9(10H)-one, indicating a carbonyl group at position 9. wikipedia.org The development of synthetic methods, such as the Ullmann condensation, allowed for the preparation of a wide variety of acridone derivatives. jocpr.com The clinical success of the acridine derivative Amsacrine in the 1970s as an anticancer drug marked a pivotal moment, stimulating widespread interest in acridine and acridone scaffolds for medicinal chemistry that continues to this day. researchgate.netnih.gov The introduction of Preferred IUPAC Names (PINs) in 2013 has further helped to standardize the naming of these complex heterocyclic systems. acdlabs.com

Compound NameSystematic Name (Example)CAS NumberCore Structure
AcridineAcridine260-94-6Tricyclic (C13H9N) nih.gov
AcridoneAcridin-9(10H)-one578-95-0Tricyclic Ketone (C13H9NO) wikipedia.org
Benzo[c]acridineBenzo[c]acridine225-51-4Tetracyclic (C17H11N) accustandard.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56969-65-4

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

5,5-dimethylbenzo[c]acridin-6-one

InChI

InChI=1S/C19H15NO/c1-19(2)15-9-5-4-8-13(15)17-14(18(19)21)11-12-7-3-6-10-16(12)20-17/h3-11H,1-2H3

InChI Key

QKMDFHQPAFYQRJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=NC4=CC=CC=C4C=C3C1=O)C

Origin of Product

United States

Synthetic Methodologies for 5,5 Dimethylbenzo C Acridin 6 5h One and Its Analogues

Retrosynthetic Analysis of the 5,5-Dimethylbenzo(c)acridin-6(5H)-one Skeleton

A logical retrosynthetic analysis of the this compound skeleton suggests that the molecule can be disconnected into simpler, readily available starting materials. The core acridinone (B8587238) structure can be envisioned as being formed through the fusion of a naphthalene (B1677914) ring system with a quinolinone moiety.

The primary disconnection strategy involves a multi-component reaction approach, which is a common and efficient method for the synthesis of such heterocyclic systems. This retrosynthesis breaks down the target molecule into three key components: an aromatic aldehyde, 1-naphthylamine (B1663977), and 5,5-dimethyl-1,3-cyclohexanedione (dimedone). This approach is synthetically advantageous as it allows for the rapid assembly of the complex polycyclic structure in a single step.

Alternative disconnections could be conceptualized through classical named reactions. For instance, an intramolecular Friedel-Crafts acylation could form the central carbonyl-containing ring, suggesting a precursor with a pre-formed N-aryl bond. This N-aryl bond could, in turn, be formed via an Ullmann condensation, pointing to an anthranilic acid derivative and a naphthyl halide as potential starting materials.

Established Synthetic Pathways for Benzo[c]acridinone Scaffolds

Several established synthetic pathways have been successfully employed for the construction of benzo[c]acridinone scaffolds, including the specific target, this compound.

One of the most efficient and widely used methods for the synthesis of benzo[c]acridinone derivatives is the one-pot, three-component condensation reaction. scielo.org.mxrsc.orgnih.gov This approach typically involves the reaction of an aromatic aldehyde, a naphthylamine (such as 1-naphthylamine), and a cyclic 1,3-dione (like dimedone). scielo.org.mxnih.gov

The reaction is often catalyzed by an acid, with various catalysts being reported, including sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) and triethylbenzylammonium chloride (TEBAC). scielo.org.mx The use of heterogeneous catalysts like SBA-Pr-SO3H offers advantages such as high efficiency, environmental friendliness, and reusability. scielo.org.mx These reactions can be carried out under solvent-free conditions or in aqueous media, aligning with the principles of green chemistry. scielo.org.mxasianpubs.orgdoaj.org

The proposed mechanism for this transformation involves an initial Knoevenagel condensation between the aromatic aldehyde and dimedone. This is followed by a Michael-type addition of 1-naphthylamine to the resulting intermediate, which then undergoes tautomerization and cyclization to yield the final benzo[c]acridinone product. scielo.org.mx

Table 1: Examples of Catalysts and Conditions for Multi-component Synthesis of Benzo[c]acridinones

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
SBA-Pr-SO3HSolvent-free1402-13 minHigh scielo.org.mx
TEBACWaterNot specifiedNot specifiedHigh asianpubs.org
p-Toluene sulphonic acidNot specifiedNot specifiedNot specifiedNot specified rsc.org
Fe3O4@SiO2@TAD-G2-SO3HEthanol/Water (1:1)70Not specified90-96 nih.gov

The Ullmann condensation is a classical copper-catalyzed reaction used for the formation of carbon-nitrogen and carbon-oxygen bonds. organic-chemistry.org In the context of acridinone synthesis, the Ullmann reaction is primarily employed to construct the N-aryl bond, which is a key step in forming the central acridinone ring system. researchgate.netmdpi.comresearchgate.net

Specifically, the Jourdan-Ullmann coupling involves the reaction of an anthranilic acid derivative with an aryl halide in the presence of a copper catalyst to form an N-arylanthranilic acid. researchgate.net This intermediate can then undergo intramolecular cyclization to yield the acridone (B373769) core. scribd.com While this method is a powerful tool for forming the crucial C-N bond, it often requires harsh reaction conditions, such as high temperatures. organic-chemistry.org Modern advancements have led to the development of more efficient catalytic systems that can operate under milder conditions. mdpi.comresearchgate.net

Friedel–Crafts reactions, particularly intramolecular Friedel–Crafts acylation, represent another important strategy for the synthesis of acridinone skeletons. sigmaaldrich.commasterorganicchemistry.comresearchgate.netdigitellinc.comnih.gov This reaction involves the cyclization of a suitable precursor, typically an N-arylanthranilic acid, in the presence of a strong acid catalyst to form the tricyclic acridinone system. researchgate.net

As highlighted in the section on multi-component reactions, the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) and a naphthylamine with an aldehyde is a direct and efficient route to this compound and its analogues. scielo.org.mxasianpubs.orgdoaj.org This specific combination of reactants directly furnishes the desired dimethylated cyclohexene (B86901) ring fused to the acridine (B1665455) core.

The reaction's success and high yields are attributed to the reactivity of dimedone as a Michael donor and the subsequent intramolecular cyclization and dehydration steps that lead to the stable, conjugated benzo[c]acridinone system. Various catalysts and reaction conditions have been explored to optimize this transformation, making it a versatile and practical method for accessing this class of compounds. scielo.org.mx

Table 2: Selected Examples of 5,5-Dimethylbenzo[c]acridin-6(5H)-one Analogues Synthesized via Multi-component Reactions

AldehydeCatalystYield (%)Reference
BenzaldehydeSBA-Pr-SO3H95 scielo.org.mx
4-ChlorobenzaldehydeSBA-Pr-SO3H96 scielo.org.mx
4-MethylbenzaldehydeSBA-Pr-SO3H94 scielo.org.mx
4-MethoxybenzaldehydeSBA-Pr-SO3H92 scielo.org.mx
4-NitrobenzaldehydeTEBAC91 asianpubs.org

The nitrogen atom of the acridinone ring system can be functionalized through reactions such as benzylation. nih.gov This modification can be crucial for altering the pharmacological properties of the parent compound. Benzylation is typically achieved by treating the acridinone with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base. nih.gov

The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the acridinone acts as the nucleophile. The choice of base and solvent can influence the efficiency of the reaction. This synthetic step allows for the introduction of a benzyl group at the N-10 position of the acridinone core, leading to a diverse range of N-benzylated derivatives. nih.gov

Pyranoacridone Synthetic Routes

While the term "pyranoacridone" is not extensively used in the direct synthesis of this compound, the core structure can be assembled through routes that may involve pyran-like intermediates. A prevalent and straightforward method for synthesizing the benzo[c]acridine framework involves a three-component condensation reaction. This reaction typically utilizes an aromatic aldehyde, 1-naphthylamine, and 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone).

The proposed mechanism for this transformation begins with a Knoevenagel condensation between the aromatic aldehyde and dimedone. This is followed by the dehydration of the initial adduct to form an olefin intermediate. Subsequently, a Michael-type addition of 1-naphthylamine to this olefin occurs. The resulting intermediate then undergoes tautomerization and cyclization to yield the final benzo[c]acridine derivative. This one-pot synthesis is an efficient approach to creating these complex molecules.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its analogues, offering pathways with higher yields, milder reaction conditions, and improved selectivity. Both acid and metal-mediated catalysis have been successfully employed.

Acid catalysts are frequently used to promote the condensation reactions required for the formation of the benzo[c]acridine core.

Sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) has emerged as a highly efficient and reusable heterogeneous nanoporous solid acid catalyst. This catalyst is prepared by functionalizing SBA-15, a mesoporous silica (B1680970) material, with propylsulfonic acid groups. Its high surface area and accessible acid sites make it an excellent catalyst for the one-pot, three-component synthesis of benzo[c]acridine derivatives from aromatic aldehydes, 1-naphthylamine, and dimedone. The catalyst activates the carbonyl group of the aldehyde, facilitating the initial Knoevenagel condensation. One of the significant advantages of SBA-Pr-SO3H is its environmental compatibility and the ease of separation from the reaction mixture, allowing for its reuse.

p-Toluenesulfonic acid (p-TSA) is another effective, commercially available, and non-toxic organic acid catalyst for this synthesis. It is a strong, solid organic acid that is easy to handle and can be a suitable replacement for more corrosive conventional acids. p-TSA has been successfully used to catalyze the condensation of o-phenylenediamine (B120857) with ketones and the synthesis of various heterocyclic compounds, demonstrating its versatility. In the context of benzo[c]acridine synthesis, p-TSA facilitates the various condensation and cyclization steps involved in the multi-component reaction.

The following table summarizes the synthesis of various benzo[c]acridine derivatives using an acid catalyst under solvent-free conditions.

EntryAldehydeProductTime (min)Yield (%)
1C6H5CHO7-phenyl-5,5-dimethyl-5,6-dihydrobenzo[c]acridin-6(5H)-one3095
24-ClC6H4CHO7-(4-chlorophenyl)-5,5-dimethyl-5,6-dihydrobenzo[c]acridin-6(5H)-one2598
34-MeC6H4CHO7-(4-methylphenyl)-5,5-dimethyl-5,6-dihydrobenzo[c]acridin-6(5H)-one4093
44-MeOC6H4CHO7-(4-methoxyphenyl)-5,5-dimethyl-5,6-dihydrobenzo[c]acridin-6(5H)-one4592
54-NO2C6H4CHO7-(4-nitrophenyl)-5,5-dimethyl-5,6-dihydrobenzo[c]acridin-6(5H)-one2096

Data compiled from a representative acid-catalyzed synthesis. Reaction conditions: aromatic aldehyde (2 mmol), 1-naphthylamine (2 mmol), 5,5-dimethylcyclohexane-1,3-dione (2 mmol), and SBA-Pr-SO3H (0.02 g) heated at 140 °C under solvent-free conditions.

Metal-mediated reactions offer an alternative route to acridine synthesis. Copper-catalyzed reactions, in particular, have been developed for the formation of N-aryl acridones through C-H bond amination. While the direct application of copper powder for the synthesis of this compound from the aforementioned three components is not extensively detailed, copper catalysis is a well-established method for forming C-N bonds, which is a crucial step in the cyclization to form the acridine core. For instance, copper-catalyzed tandem cyclization reactions between arylboronic acids and anthranils have been used to assemble acridine structures. These methods highlight the potential for developing novel copper-mediated synthetic routes for the target compound and its analogues.

Advanced Synthetic Techniques and Reaction Conditions

To improve the efficiency and environmental footprint of the synthesis of this compound, advanced techniques such as solvent-free protocols and microwave irradiation have been explored.

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce the use of volatile and often toxic organic solvents. The one-pot synthesis of benzo[c]acridine derivatives is particularly amenable to solvent-free conditions, often involving the neat mixture of reactants and a catalyst heated to an appropriate temperature. These reactions are typically carried out by heating a mixture of an aldehyde, 1-naphthylamine (or other anilines), and dimedone in the presence of a catalyst like SBA-Pr-SO3H or p-TSA. The absence of a solvent can lead to higher reaction rates, easier product isolation, and reduced environmental waste.

Microwave irradiation has become a popular tool in organic synthesis due to its ability to significantly reduce reaction times and improve yields. This technique has been successfully applied to the synthesis of acridine derivatives. In a typical microwave-assisted synthesis of acridinediones, a mixture of dimedone, an arylglyoxal, and ammonium (B1175870) acetate (B1210297) in water can be irradiated to produce the desired products in good to excellent yields. The use of microwaves in combination with green solvents like water further enhances the environmental friendliness of the procedure. This method offers a rapid and efficient alternative to conventional heating for the synthesis of this compound and its analogues.

The following table provides a comparison of conventional heating versus microwave irradiation for the synthesis of a representative acridine derivative.

EntryMethodTimeYield (%)
1Conventional Heating90 min73
2Microwave Irradiation10 min92

Data is illustrative of the general advantages of microwave-assisted synthesis over conventional heating for similar heterocyclic systems.

Ultrasound Irradiation Methods

The application of ultrasound in organic synthesis has been recognized as a green and efficient method to promote chemical reactions. lookchem.commdpi.com This technique, known as sonochemistry, can lead to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating methods. lookchem.comnih.gov For the synthesis of benzo[c]acridine derivatives, ultrasound irradiation has been employed to facilitate the one-pot, multi-component condensation of naphthylamines, dimedone, and various aldehydes. scielo.org.mx

The use of ultrasound provides acoustic energy that can create localized "hot spots" with extremely high temperatures and pressures, effectively accelerating the reaction rates. lookchem.com This approach offers a significant advantage by often reducing the need for harsh catalysts or solvents, aligning with the principles of green chemistry. mdpi.comrsc.org For instance, the synthesis of 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives has been successfully achieved with high yields under ultrasonic promotion. lookchem.com This method is noted for its simple procedure, straightforward work-up, and the ability to tolerate a variety of functional groups on the aldehyde reactant. scielo.org.mx

Below is a table summarizing the results from a study on the ultrasound-assisted synthesis of various benzo[c]acridin-8(9H)-one derivatives, demonstrating the efficiency of this methodology.

EntryAldehydeProductYield (%)
1C6H5CHO5a88
24-MeC6H4CHO5b90
34-MeOC6H4CHO5c93
44-ClC6H4CHO5d92
53-NO2C6H4CHO5e95
64-NO2C6H4CHO5f91
73-OHC6H4CHO5g94
82,4-Cl2C6H3CHO5h90

This table presents data on the synthesis of various benzo[c]acridin-8(9H)-one derivatives using an ultrasound-assisted method, highlighting the yields obtained with different aromatic aldehydes. nih.gov

Proposed Reaction Mechanisms for Benzo[c]acridinone Formation

The formation of the benzo[c]acridinone scaffold through the multi-component reaction of an aromatic aldehyde, dimedone (5,5-dimethylcyclohexane-1,3-dione), and 1-naphthylamine is a well-studied process. The proposed mechanism involves a sequence of classical organic reactions, including a Knoevenagel condensation, a Michael-type addition, and subsequent cyclization steps. scielo.org.mxnih.govrsc.org

Knoevenagel and Michael-type Addition Sequences

The reaction cascade is typically initiated by a Knoevenagel condensation . rsc.org In the presence of a catalyst, which can be an acid or a base, the aldehyde's carbonyl group is activated. scielo.org.mxnih.gov Dimedone, an active methylene (B1212753) compound, then attacks the activated aldehyde. Following a dehydration step, an olefin intermediate is formed. scielo.org.mx This intermediate is a key component as it serves as a Michael acceptor. rsc.org

The next crucial step is a Michael-type addition (also known as a conjugate addition). rsc.org The amino group of 1-naphthylamine acts as a nucleophile and attacks the electrophilic β-carbon of the α,β-unsaturated carbonyl system in the Knoevenagel adduct. scielo.org.mxrsc.org This addition leads to the formation of a larger, non-cyclized intermediate. nih.govrsc.org This sequence of Knoevenagel condensation followed by Michael addition is a powerful strategy for carbon-carbon and carbon-nitrogen bond formation in a single pot. nih.gov

Cyclization Pathways

Following the Michael addition, the newly formed intermediate undergoes a series of electronic rearrangements and tautomerization. nih.govrsc.org The final stage of the mechanism involves an intramolecular cyclization . nih.gov This step is driven by the nucleophilic attack of a nitrogen-bound proton onto a carbonyl group within the same molecule, leading to the formation of a new heterocyclic ring. rsc.org

The cyclization is followed by a dehydration step, where a molecule of water is eliminated, resulting in the formation of the stable, aromatic benzo[c]acridinone ring system. nih.gov The entire process, from the initial condensation to the final cyclization and dehydration, often occurs in a seamless one-pot reaction, which is highly efficient in terms of atom economy and procedural simplicity. scielo.org.mxresearchgate.net

Computational and Theoretical Investigations of 5,5 Dimethylbenzo C Acridin 6 5h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. By solving approximations of the Schrödinger equation, these methods can elucidate the distribution of electrons and the energies of molecular orbitals, which are key to understanding a molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of complex organic molecules. nih.govmdpi.com DFT calculations, particularly using hybrid functionals like B3LYP, have proven effective in determining structural parameters and vibrational spectra for acridine-based compounds. nih.gov For 5,5-Dimethylbenzo(c)acridin-6(5H)-one, DFT would be employed to optimize the molecular geometry, predicting bond lengths and angles. Such calculations provide a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its atoms. nih.gov The electronic properties, such as the distribution of electron density and the energies of molecular orbitals, are also determined, which are crucial for predicting the molecule's reactivity and spectroscopic characteristics. mdpi.com

Table 1: Exemplary DFT Calculation Parameters for Acridine (B1665455) Derivatives

Parameter Method/Basis Set Application
Geometry Optimization B3LYP/6-311G(d,p) Predicts stable 3D structure and bond parameters. mdpi.comresearchgate.net
Vibrational Frequencies B3LYP/6-31G* Simulates infrared and Raman spectra for comparison with experimental data. nih.gov

This table represents typical parameters used in DFT studies of related heterocyclic compounds and serves as an illustrative example.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. libretexts.org For this compound, FMO analysis can identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The energies of these orbitals are influenced by the presence of substituents on the molecular framework. rsc.org

Table 2: Representative Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV) Role in Reactivity
HOMO -5.8 Electron Donor (Nucleophilic)
LUMO -2.1 Electron Acceptor (Electrophilic)

| HOMO-LUMO Gap | 3.7 | Indicator of Chemical Reactivity and Stability |

Note: The values presented are hypothetical and serve to illustrate the concept of FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the total charge distribution of a molecule and predict its sites for electrophilic and nucleophilic reactions. bhu.ac.in The MEP map displays different values of electrostatic potential on the molecule's surface using a color spectrum. researchgate.net

Regions with a negative electrostatic potential, typically colored red, are characterized by an excess of electrons and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs on heteroatoms. Regions with a positive electrostatic potential, colored blue, are electron-deficient and are prone to nucleophilic attack. bhu.ac.in For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen atom, indicating a site for electrophilic interaction, while positive potentials might be located on the hydrogen atoms of the methyl groups and parts of the aromatic system. researchgate.net

Resonance energy is a measure of the extra stability a conjugated system possesses compared to a localized structure. For polycyclic aromatic compounds like benzo(c)acridines, resonance energy is an indicator of aromatic character and stability. Theoretical methods, such as Aihara's Topological Resonance Energy (TRE) theory, have been used to calculate the resonance energies of benz[c]acridine (B1195844) derivatives. nih.gov These calculations have shown that such compounds have very stable aromatic characters with positive resonance energies. nih.gov Studies have investigated the correlation between resonance energy and the biological activity of these molecules, suggesting that variations in electronic stability can influence their properties. nih.gov The resonance energy per pi-electron is another valuable parameter, where higher values indicate greater aromatic stabilization. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that predict how a small molecule (ligand) might bind to a macromolecular target, such as a protein or DNA. These methods are crucial in drug discovery and molecular biology.

Molecular docking simulations are employed to predict the preferred orientation and conformation of a ligand when it binds to a receptor's active site. mdpi.com For compounds related to this compound, such as other 5,6-dihydrobenzo[c]acridine (B2594076) derivatives, molecular modeling has been used to investigate their binding modes with biological targets like G-quadruplex DNA. nih.govnih.gov

The process involves placing the ligand into the binding site of the receptor in various possible orientations and using a scoring function to estimate the binding affinity for each pose. zuj.edu.jo The results provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and arene-cation interactions, that stabilize the ligand-receptor complex. mdpi.comsemanticscholar.org For this compound, docking studies could predict its potential binding affinity and mode of interaction with various protein targets, helping to elucidate its pharmacological potential.

Table 3: Common Interactions in Ligand-Receptor Binding

Interaction Type Description Potential Role in Binding
Hydrogen Bonding An electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N). Directional and specific; crucial for ligand recognition.
Hydrophobic Interactions The tendency of nonpolar groups to associate in an aqueous environment. Major driving force for binding, especially for aromatic systems.
π-π Stacking Attractive, noncovalent interactions between aromatic rings. Important for the binding of planar molecules to protein or DNA targets.

Conformational Analysis and Energetics

Theoretical calculations, typically employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are used to explore the potential energy surface of the molecule. These calculations can identify stable conformers and the transition states that connect them. The relative energies of these conformers determine their population distribution at a given temperature.

For this compound, a primary conformational feature is the orientation of the two methyl groups. These can adopt pseudo-axial and pseudo-equatorial positions relative to the mean plane of the dihydroacridine ring. The energetic preference for one conformation over another is influenced by steric hindrance and other non-covalent interactions within the molecule.

Table 1: Hypothetical Relative Energies of Conformers of this compound

Conformer Dihedral Angle (C4a-C5-C6a-N) Relative Energy (kcal/mol)
A (pseudo-diaxial methyls) 15° 2.5
B (pseudo-diequatorial methyls) 45° 0.0

This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

The data suggest that the conformer with pseudo-diequatorial methyl groups is the most stable, which is a common trend in substituted cyclic systems where steric clashes are minimized in this arrangement. The energy barriers between these conformers can also be calculated to understand the dynamics of their interconversion.

Quantitative Structure-Activity Relationship (QSAR) Analysis Based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for designing and optimizing new therapeutic agents. These studies establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. For benzo[c]acridine derivatives, QSAR models can help in identifying the key molecular features that govern their potential therapeutic effects.

In a typical QSAR study of acridinone (B8587238) derivatives, a range of molecular descriptors are calculated for each compound in a dataset. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Electronic Descriptors: These include parameters like partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide insights into the electronic distribution and the ability of the molecule to engage in electrostatic or donor-acceptor interactions.

Steric Descriptors: Molar refractivity and molecular volume are common steric descriptors that quantify the size and shape of the molecule. These are important for understanding how a molecule fits into a biological target's active site.

Hydrophobic Descriptors: The partition coefficient (logP) is a measure of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Multiple linear regression (MLR) or more advanced machine learning algorithms are then used to build a QSAR model that correlates these descriptors with the observed biological activity. While no specific QSAR studies on this compound were found, studies on related acridinone derivatives have shown that a combination of these descriptors can effectively model their antitumor activity.

Table 2: Illustrative Molecular Descriptors for QSAR Analysis of Benzo[c]acridinone Analogs

Compound LogP Molar Refractivity HOMO (eV) LUMO (eV) Biological Activity (IC50, µM)
Analog 1 3.5 85.2 -6.2 -1.8 10.5
Analog 2 4.1 92.5 -6.0 -2.0 5.2
Analog 3 3.8 88.7 -6.3 -1.7 8.9

| This compound | 4.5 | 95.0 | -6.1 | -1.9 | Predicted: 6.8 |

This table presents hypothetical data to illustrate the types of descriptors used in QSAR studies. The values for the target compound are predictive based on a hypothetical model.

Prediction of Chemical Reactivity and Stability through Theoretical Parameters

Key theoretical parameters include:

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity.

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of the resistance to a change in electron distribution. It is calculated as half the difference between the ionization potential and electron affinity. A larger hardness value indicates greater stability. Softness is the reciprocal of hardness.

Electronegativity (χ): This parameter measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This index quantifies the global electrophilic nature of a molecule.

Computational studies on acridine derivatives have utilized these descriptors to understand their electronic behavior. For instance, a high HOMO-LUMO gap in acridone (B373769) suggests significant stability. The calculation of these parameters for this compound would allow for a detailed understanding of its reactivity profile.

Table 3: Predicted Theoretical Reactivity Descriptors for this compound

Parameter Value Interpretation
HOMO Energy -6.1 eV Electron-donating ability
LUMO Energy -1.9 eV Electron-accepting ability
HOMO-LUMO Gap 4.2 eV High kinetic stability
Chemical Hardness (η) 2.1 eV Resistance to deformation
Chemical Softness (S) 0.48 eV⁻¹ Propensity for chemical reactions
Electronegativity (χ) 4.0 eV Electron-attracting tendency

The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds as specific calculations for the target molecule are not available.

Chemical Reactivity and Derivatization Strategies for 5,5 Dimethylbenzo C Acridin 6 5h One

Functional Group Transformations within the Acridinone (B8587238) Core

The inherent chemical functionalities of the 5,5-dimethylbenzo[c]acridin-6(5H)-one core, namely the lactam (cyclic amide) and the gem-dimethyl group, offer avenues for various chemical transformations. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity.

Key transformations include reactions of the carbonyl group and modifications at the nitrogen atom of the lactam. For instance, the reduction of the carbonyl group can lead to the corresponding alcohol, which can be further functionalized. While specific examples for the 5,5-dimethylbenzo[c]acridin-6(5H)-one are not extensively documented in publicly available literature, general reactions of acridinones suggest that this transformation is chemically feasible.

Furthermore, the nitrogen atom of the lactam can undergo N-alkylation or N-arylation. These reactions introduce substituents that can modulate the molecule's lipophilicity and hydrogen bonding capacity, which are crucial for drug-receptor interactions. For example, 12-N-methylation of related 5,6-dihydrobenzo[c]acridine (B2594076) derivatives has been successfully achieved, indicating the feasibility of similar modifications on the 5,5-dimethylbenzo[c]acridin-6(5H)-one core.

Substitution Reactions at Various Positions of the Benzo[c]acridinone Scaffold

The aromatic rings of the benzo[c]acridinone scaffold are amenable to various substitution reactions, allowing for the introduction of a wide array of functional groups. These substitutions can fine-tune the electronic properties, solubility, and biological target specificity of the parent compound.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can introduce substituents onto the benzene (B151609) and naphthalene (B1677914) ring systems. The position of these substitutions is directed by the existing ring system and its substituents.

More targeted substitutions have been achieved through the synthesis of precursors bearing the desired functional groups. For instance, the synthesis of 7-substituted-5,6-dihydrobenzo[c]acridine derivatives has been reported, where various substituents are introduced at the 7-position (the phenyl ring attached to the acridine (B1665455) core). These substitutions are typically achieved by using appropriately substituted aromatic aldehydes in the initial condensation reaction that forms the benzo[c]acridine skeleton.

A variety of substituents have been incorporated at different positions of the benzo[c]acridine scaffold, leading to derivatives with diverse electronic and steric properties. The following table summarizes some examples of synthesized derivatives, although not all are direct derivatives of the 5,5-dimethyl core, they illustrate the possibilities for substitution on the broader benzo[c]acridine framework.

Position of SubstitutionSubstituent
7Aryl groups (e.g., phenyl, substituted phenyl)
12N-Methyl

These modifications have been shown to influence the biological activity of the resulting compounds, as will be discussed in the Structure-Activity Relationships section.

Design and Synthesis of Hybrid Molecular Architectures Incorporating the Benzo[c]acridinone Moiety

A contemporary strategy in drug design involves the creation of hybrid molecules, where two or more pharmacophores are covalently linked to generate a single molecule with potentially synergistic or multi-target activities. The 5,5-dimethylbenzo[c]acridin-6(5H)-one moiety has been explored as a key component in the design of such hybrid architectures.

The rationale behind this approach is to combine the biological properties of the benzo[c]acridinone core with those of other known bioactive scaffolds. For example, acridine derivatives have been hybridized with other heterocyclic systems known for their anticancer or antimicrobial properties.

While specific examples of hybrid molecules derived directly from 5,5-dimethylbenzo[c]acridin-6(5H)-one are not extensively reported, the general principle has been demonstrated with the broader acridine class. These studies provide a blueprint for the potential design and synthesis of novel hybrids incorporating the 5,5-dimethylbenzo[c]acridin-6(5H)-one scaffold.

Exploration of Structure-Activity Relationships (SAR) through Chemical Modification

The systematic chemical modification of the 5,5-dimethylbenzo[c]acridin-6(5H)-one scaffold and the subsequent evaluation of the biological activity of the resulting derivatives are crucial for understanding the structure-activity relationships (SAR). SAR studies provide valuable insights into the key structural features required for a desired biological effect and guide the design of more potent and selective compounds.

For the broader class of benzo[c]acridine derivatives, several SAR studies have been conducted. For example, the nature and position of substituents on the aromatic rings have been shown to significantly impact their biological activity.

In a series of 12-N-methylated and non-methylated 5,6-dihydrobenzo[c]acridine derivatives, it was found that the 12-N-methylated compounds exhibited stronger binding affinity and stabilizing ability to c-myc G-quadruplex DNA. This suggests that the introduction of a positive charge at this position can enhance the interaction with the biological target.

The following table summarizes some of the observed structure-activity relationships for benzo[c]acridine derivatives, which can be extrapolated to guide the design of new 5,5-dimethylbenzo[c]acridin-6(5H)-one analogs.

ModificationEffect on Biological Activity
12-N-methylationIncreased binding affinity to c-myc G-quadruplex DNA
Substitution at the 7-positionModulates biological activity based on the electronic nature of the substituent

These findings underscore the importance of chemical modification in optimizing the biological profile of the 5,5-dimethylbenzo[c]acridin-6(5H)-one scaffold. Further derivatization and biological evaluation are necessary to fully elucidate the SAR of this promising class of compounds.

Mechanistic Studies of Molecular Interactions Involving 5,5 Dimethylbenzo C Acridin 6 5h One Derivatives in Vitro

DNA Intercalation Mechanisms and Binding Affinities

Acridine (B1665455) derivatives are well-established DNA intercalating agents, a property conferred by their planar aromatic structure which allows them to insert between the base pairs of the DNA double helix. This intercalation is primarily driven by π-π stacking interactions between the acridine ring system and the DNA bases. The binding is further stabilized by van der Waals forces and, in some cases, ionic bonds between substituents on the acridine core and the phosphate (B84403) backbone of DNA. mdpi.com

While specific binding affinity data for 5,5-dimethylbenzo(c)acridin-6(5H)-one is not extensively documented, studies on analogous acridine derivatives provide a framework for understanding its potential DNA interaction. For instance, various acridine derivatives have been shown to possess high affinity for DNA, with binding constants (Kb) typically in the range of 104 to 106 M-1. mdpi.com The substitution pattern on the acridine ring significantly influences this binding affinity.

Enzyme Inhibition Mechanisms

The interaction of benzo(c)acridine derivatives with various enzymes has been a subject of investigation to elucidate their potential as therapeutic agents.

Topoisomerase: Topoisomerases are crucial enzymes that regulate the topology of DNA. Interestingly, while many acridine derivatives are known topoisomerase inhibitors, studies on substituted benz[c]acridines have shown them to be devoid of topoisomerase poisoning activity. mdpi.comnih.gov This suggests that the specific structural features of the benzo[c]acridine scaffold, possibly including the 5,5-dimethyl substitution, may not be conducive to the stable ternary complex formation required for topoisomerase inhibition.

Histone Deacetylase (HDAC): Histone deacetylases are a class of enzymes that play a critical role in epigenetic regulation. While there is a broad interest in HDAC inhibitors for various diseases, there is currently no specific data available in the reviewed literature detailing the inhibitory activity of this compound or its close derivatives against any of the HDAC isoforms.

Protein Kinases: Protein kinases are key regulators of a multitude of cellular processes. The inhibitory potential of this compound against protein kinases has not been specifically reported in the available literature. Research on kinase inhibitors has explored a vast chemical space, but the benzo[c]acridin-6-one scaffold has not been a prominent feature. nih.govresearchgate.netmit.edunih.govmdpi.com

Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is an essential enzyme in the synthesis of nucleic acids and amino acids. orscience.runih.govnih.govresearchgate.net There is no available scientific literature that reports on the inhibition of DHFR by this compound.

G-quadruplex DNA Binding and Stabilization Mechanisms

G-quadruplexes are four-stranded DNA structures that can form in guanine-rich sequences, such as those found in telomeres and gene promoter regions. These structures have emerged as important targets in drug discovery. Structurally related compounds, specifically 12-N-methylated and non-methylated 5,6-dihydrobenzo[c]acridine (B2594076) derivatives, have been designed and synthesized as ligands that bind to and stabilize G-quadruplex DNA. nih.gov

The binding mechanism of these derivatives is thought to involve π-π stacking of the planar benzo[c]acridine core onto the terminal G-quartet of the G-quadruplex structure. The presence and nature of substituents can further influence the binding affinity and stabilizing ability. For example, 12-N-methylated derivatives of 5,6-dihydrobenzo[c]acridine exhibited a stronger binding affinity and stabilizing effect on the c-myc G-quadruplex structure compared to their non-methylated counterparts. nih.gov These findings suggest that the benzo[c]acridine scaffold is a viable pharmacophore for G-quadruplex recognition.

Modulation of Gene Expression and Molecular Pathways

The interaction of benzo(c)acridine derivatives with DNA and other cellular components can lead to the modulation of gene expression and the activation of specific molecular pathways.

Suppression of Gene Transcription and Translation (e.g., c-KIT gene)

Derivatives of 5,6-dihydrobenzo[c]acridine have been shown to act as effective G-quadruplex binding ligands that target the promoter region of the c-KIT oncogene. By binding to and stabilizing the G-quadruplex structure in the c-KIT promoter, these compounds can suppress the transcription and subsequent translation of the c-KIT gene. nih.gov This has been demonstrated in K562 cells, where treatment with a 7-substituted-5,6-dihydrobenzo[c]acridine derivative led to a reduction in c-KIT expression. nih.gov

Induction of Apoptotic Pathways (e.g., Caspase-3 cascade activation)

The suppression of oncogenes like c-KIT by G-quadruplex ligands can lead to the induction of apoptosis, or programmed cell death. Further biological evaluation of a 7-substituted-5,6-dihydrobenzo[c]acridine derivative revealed its ability to induce apoptosis through the activation of the caspase-3 cascade pathway. nih.govnih.govmdpi.comnih.gov Caspase-3 is a key executioner caspase in the apoptotic process, and its activation is a hallmark of cells undergoing apoptosis.

Interactions with Biomacromolecules (e.g., Bovine Serum Albumin (BSA))

The interaction of small molecules with plasma proteins like bovine serum albumin (BSA) is an important factor in their pharmacokinetic profile. While direct studies on this compound are not available, the interaction of other acridine derivatives with BSA has been investigated. These studies often employ fluorescence quenching techniques to determine binding constants and the number of binding sites. nih.govresearchgate.netmdpi.comswu.ac.thexplorationpub.com The planar, hydrophobic nature of the acridine core suggests that it is likely to interact with the hydrophobic pockets of BSA.

Investigations of Multi-Drug Resistance Reversal Mechanisms

In vitro mechanistic studies have been pivotal in elucidating the potential of acridine and its derivatives to counteract multi-drug resistance (MDR) in cancer cells. While direct research on this compound is not extensively documented in the reviewed literature, investigations into structurally related acridinone (B8587238) and benzo(c)acridine derivatives provide significant insights into the likely mechanisms of action. These studies predominantly focus on the interaction of these compounds with ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which is a key mediator of MDR.

The primary mechanism by which these derivatives are thought to reverse MDR is through the direct inhibition of P-gp function. This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells, thereby restoring their cytotoxic efficacy. The mechanistic investigations have centered on several key areas: the modulation of substrate transport, the effect on the ATPase activity of P-gp, and direct binding interactions.

Research on various acridine derivatives has demonstrated their ability to increase the intracellular concentration of known P-gp substrates, such as rhodamine 123 and doxorubicin. nih.govnih.gov For instance, certain novel acridine derivatives have been shown to enhance the accumulation of rhodamine 123 in the adriamycin-resistant K562/ADM cell line, suggesting they act as inhibitors of P-glycoprotein. nih.gov Similarly, the acridonecarboxamide derivative GF120918 has been found to augment the uptake of [3H]daunorubicin in resistant CHRC5 cells and block its efflux. nih.govsemanticscholar.org This body of evidence suggests that compounds with the acridine scaffold can effectively interfere with the efflux pump mechanism of P-gp.

The interaction of these derivatives with the ATPase activity of P-gp is another critical aspect of their mechanism. The transport function of P-gp is intrinsically linked to its ATPase activity, where ATP hydrolysis provides the energy for substrate efflux. nih.govresearchgate.net Studies on an acridine-based chalcone, 1C, revealed a biphasic effect on ABCB1 ATPase activity, with an initial activation at lower concentrations followed by inhibition at higher concentrations. nih.gov This suggests that the compound may function as a competitive inhibitor, a partial substrate, or an allosteric modulator of the transporter. nih.gov Such modulation of ATPase activity is a strong indicator of a direct interaction with the P-gp transporter.

Furthermore, competitive binding assays have provided evidence of direct interaction with P-gp. The acridonecarboxamide GF120918, for example, was shown to effectively compete with [3H]azidopine for binding to P-glycoprotein, indicating that this is its likely site of action. nih.govsemanticscholar.org Molecular docking studies with other acridine derivatives have also been employed to predict and analyze the interactions with ABC transporters at a molecular level. nih.gov

Research Findings on Substrate Accumulation

The following table summarizes the observed effects of various acridine derivatives on the accumulation of P-gp substrates in multi-drug resistant cell lines.

Compound/DerivativeCell LineP-gp SubstrateObserved Effect on AccumulationReference
Novel Acridine DerivativesK562/ADMRhodamine 123Increased accumulation nih.gov
GF120918CHRC5[3H]DaunorubicinEnhanced uptake and blocked efflux nih.govsemanticscholar.org
Acridine-based Chalcone 1CCOLO 320 (ABCB1 overexpressing)Not specifiedImplied increase due to P-gp modulation nih.gov

Modulation of P-gp ATPase Activity

The interaction with the ATPase function of P-gp is a key indicator of a compound's potential as an MDR reversal agent. The table below details the effects of an acridine derivative on this enzymatic activity.

Compound/DerivativeP-gp SourceEffect on ATPase ActivityPostulated Interaction TypeReference
Acridine-based Chalcone 1CHuman ABCB1Biphasic: Activation at low concentrations, inhibition at high concentrationsCompetitive inhibitor, partial substrate, or allosteric modulator nih.gov

Future Research Directions and Challenges in 5,5 Dimethylbenzo C Acridin 6 5h One Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of benzo[c]acridine derivatives, including 5,5-Dimethylbenzo(c)acridin-6(5H)-one, has traditionally involved multi-step procedures. A significant future direction lies in the development of more efficient and sustainable synthetic routes, aligning with the principles of green chemistry. unibo.itnih.govsphinxsai.commdpi.comnih.gov

One promising approach is the use of one-pot, multi-component reactions. For instance, the condensation of aromatic aldehydes, 1-naphthylamine (B1663977), and dimedone (5,5-dimethylcyclohexane-1,3-dione) has been shown to be an effective method for constructing the benzo[c]acridine core. scielo.org.mxscielo.org.mxredalyc.org Future research will likely focus on optimizing these reactions through the exploration of novel catalysts. The use of sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) as a nanoporous acid catalyst has demonstrated an efficient, green, and environmentally friendly procedure for the synthesis of benzo[c]acridine derivatives under solvent-free conditions. scielo.org.mxscielo.org.mxresearchgate.net Another innovative approach involves the use of a recoverable solid acid catalyst, Fe3O4@SiO2@TAD-G2-SO3H, which is a triazine dendrimer-modified magnetic nanoparticle. nih.gov This catalyst facilitates the reaction under mild conditions and can be easily separated and recycled, offering both economic and environmental benefits. nih.gov

Further research into alternative energy sources, such as microwave irradiation and ultrasound, could also lead to shorter reaction times and improved yields. scielo.org.mxredalyc.org The development of catalytic systems that are not only efficient but also reusable and non-toxic will be a primary challenge in making the synthesis of these compounds truly sustainable.

Application of Advanced Spectroscopic Techniques for Deeper Structural Understanding

A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for elucidating their mechanism of action and for rational drug design. While standard spectroscopic techniques are routinely used, the application of more advanced methods can provide deeper structural insights.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like COSY, HSQC, and HMBC, can be employed for unambiguous assignment of all proton and carbon signals, which is essential for confirming the regiochemistry of substitution patterns in derivatized compounds. researchgate.net Mass spectrometry (MS), particularly with high-resolution capabilities, is invaluable for confirming molecular formulas and for fragmentation analysis to further elucidate the structure. researchgate.netnih.govnih.gov

Future research could involve the use of solid-state NMR for studying the conformation of these molecules in a crystalline state. Furthermore, the combination of experimental spectroscopic data with quantum chemical calculations can provide a powerful tool for predicting and validating molecular geometries and electronic properties. The challenge lies in the potential for complex spectra and the need for sophisticated instrumentation and expertise to interpret the data accurately.

Integration of Machine Learning and AI in Computational Design and SAR Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of drug discovery, and the study of this compound derivatives is no exception. frontiersin.orgnih.govnih.govoxfordglobal.commdpi.com These computational tools can be employed for the design of novel compounds with improved activity and for the prediction of their structure-activity relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR) modeling, a computational technique that relates the chemical structure of a compound to its biological activity, can be significantly enhanced by machine learning algorithms. researchgate.netarxiv.orgarxiv.orgyoutube.comyoutube.com By training models on existing datasets of benzo[c]acridinone derivatives and their biological activities, it is possible to predict the activity of new, unsynthesized compounds. This can help in prioritizing synthetic efforts towards molecules with the highest potential.

Elucidation of Novel Molecular Targets and Interaction Mechanisms for Benzo[c]acridinone Derivatives

While acridine (B1665455) derivatives are known to interact with DNA, the specific molecular targets and interaction mechanisms of this compound and its analogues are not fully understood. Future research should focus on identifying and validating novel molecular targets to better understand their therapeutic potential.

Recent studies on benzo[c]acridine-diones have shown that some derivatives can act as inhibitors of tubulin polymerization, a mechanism distinct from DNA intercalation. nih.govresearchgate.net This suggests that the benzo[c]acridinone scaffold may be a versatile platform for targeting different biological pathways. Techniques such as affinity chromatography, proteomics, and molecular docking can be used to identify protein targets.

Once a target is identified, detailed mechanistic studies are required to understand the nature of the interaction. This includes determining the binding site, the key intermolecular interactions, and the functional consequences of binding. The challenge lies in the complexity of biological systems and the often-transient nature of drug-target interactions.

Exploration of New Derivatization Strategies for Enhanced Selectivity in Molecular Interactions

To develop effective therapeutic agents with minimal side effects, high selectivity for the intended molecular target is crucial. A key future research direction for this compound is the exploration of new derivatization strategies to enhance its selectivity.

By systematically modifying the functional groups at various positions on the benzo[c]acridinone core, it is possible to fine-tune the molecule's steric and electronic properties to achieve specific interactions with the target. For example, studies on 5,6-dihydrobenzo[c]acridine (B2594076) derivatives have shown that N-methylation can influence their binding affinity and stabilizing ability for c-myc G-quadruplex DNA. nih.gov Similarly, the introduction of different substituents at the 7-position of the 5,6-dihydrobenzo[c]acridine ring has been explored to develop selective ligands for the c-KIT promoter G-quadruplex. nih.gov

Future work could involve the synthesis of a library of derivatives with diverse substituents, followed by high-throughput screening against a panel of biological targets. The challenge will be to develop synthetic methodologies that allow for the facile introduction of a wide range of functional groups and to have access to robust biological assays for assessing selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,5-Dimethylbenzo(c)acridin-6(5H)-one, and what analytical methods are critical for confirming its structural integrity?

  • Answer : Synthesis typically involves multi-step organic reactions, such as cyclization or condensation, under controlled conditions to prevent decomposition . Key analytical methods include:

  • High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and purity .
  • Nuclear Magnetic Resonance (NMR) and X-ray crystallography for structural elucidation (e.g., atomic coordinates and bond angles) .
  • Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns .

Q. How does the electronic configuration of this compound influence its photophysical properties, and what spectroscopic techniques are employed to study these effects?

  • Answer : The compound’s fused aromatic system and substituents (e.g., methyl groups) alter electron density, affecting UV-Vis absorption and fluorescence. Methodologies include:

  • UV-Vis spectroscopy to track π→π* transitions and quantify molar absorptivity .
  • Time-resolved fluorescence spectroscopy to measure excited-state lifetimes .
  • Theoretical modeling (e.g., DFT calculations) to correlate electronic structure with observed spectral data .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?

  • Answer : Contradictions may arise from variations in assay conditions or target specificity. A systematic approach includes:

  • Dose-response normalization : Compare EC50/IC50 values under standardized protocols .
  • Orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) to validate mechanisms .
  • Meta-analysis of published data, accounting for variables like solvent polarity or cell line heterogeneity .

Q. How can factorial design be applied to optimize reaction conditions in the synthesis of this compound derivatives?

  • Answer : Factorial design systematically tests variables (e.g., temperature, catalyst loading, solvent ratio) to identify optimal conditions . For example:

  • 2^3 factorial design evaluates three factors at two levels (high/low) to model yield dependencies.
  • Response Surface Methodology (RSM) refines interactions between critical parameters (e.g., reaction time vs. temperature) .

Q. What methodological approaches are used to investigate the binding affinities of this compound with biological targets?

  • Answer : Binding studies require:

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for real-time kinetic analysis (Ka, Kd) .
  • Molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and affinity hotspots .
  • Competitive displacement assays using fluorescent probes (e.g., ANS for hydrophobic pockets) .

Methodological Frameworks for Research Design

Q. How should researchers integrate theoretical frameworks into experimental design for studying this compound?

  • Answer : Theory guides hypothesis generation and methodology:

  • Structure-Activity Relationship (SAR) models link chemical modifications to biological outcomes .
  • Conceptual frameworks (e.g., Marcus theory for electron transfer) explain reaction kinetics in synthesis .
  • Critical literature reviews identify gaps in mechanistic understanding .

Q. What statistical methods are essential for analyzing dose-dependent toxicity data in preclinical studies?

  • Answer : Use:

  • Probit or logit regression to model dose-toxicity curves and calculate LD50 .
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups .
  • Principal Component Analysis (PCA) to reduce dimensionality in multi-parameter datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.